3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16276801
InChI: InChI=1S/C21H20N4O4S2/c1-13-5-6-17-23-18(22-7-3-8-26)15(19(27)24(17)11-13)10-16-20(28)25(21(30)31-16)12-14-4-2-9-29-14/h2,4-6,9-11,22,26H,3,7-8,12H2,1H3/b16-10-
SMILES:
Molecular Formula: C21H20N4O4S2
Molecular Weight: 456.5 g/mol

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16276801

Molecular Formula: C21H20N4O4S2

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C21H20N4O4S2
Molecular Weight 456.5 g/mol
IUPAC Name (5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-hydroxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H20N4O4S2/c1-13-5-6-17-23-18(22-7-3-8-26)15(19(27)24(17)11-13)10-16-20(28)25(21(30)31-16)12-14-4-2-9-29-14/h2,4-6,9-11,22,26H,3,7-8,12H2,1H3/b16-10-
Standard InChI Key SYYPUORMOJOYKJ-YBEGLDIGSA-N
Isomeric SMILES CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO)C=C1
Canonical SMILES CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO)C=C1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system comprising a pyridine fused to a pyrimidine ring. This scaffold is substituted at the 3-position with a (Z)-configured thiazolidinone-methylidene group and at the 2-position with a 3-hydroxypropylamino side chain. The thiazolidinone ring (1,3-thiazolidin-4-one) is further functionalized with a furan-2-ylmethyl group at the 3-position, enhancing its electronic and steric profile.

Molecular Formula and Weight

  • Molecular Formula: C21_{21}H20_{20}N4_{4}O4_{4}S2_{2}

  • Molecular Weight: 456.5 g/mol .

Key Functional Groups

GroupRole
ThiazolidinoneEnhances electrophilicity and hydrogen-bonding capacity
FuranContributes to π-π stacking and hydrophobic interactions
3-HydroxypropylaminoImproves solubility and target affinity
Pyrido[1,2-a]pyrimidin-4-oneProvides rigidity and planar geometry for intercalation

The Z-configuration of the methylidene group (C=N) is critical for maintaining optimal spatial alignment with biological targets.

Synthesis and Optimization

General Synthetic Route

The synthesis involves multi-step protocols, often starting with 3-oxo esters or pyrazolo[4,3-c]pyridine precursors. A representative route includes:

  • Condensation: Reacting 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with diketones or β-ketoesters to form pyridopyrazolo[1,5-a]pyrimidines .

  • Thiazolidinone Formation: Introducing the thiazolidinone moiety via reaction with carbon disulfide and furan-2-ylmethylamine under basic conditions.

  • Side-Chain Functionalization: Coupling the intermediate with 3-hydroxypropylamine using peptide coupling reagents (e.g., EDC/HOBt).

Reaction Conditions and Yields

StepReagentsTemperatureYield
CondensationDiketone, EtOHReflux (78°C)70–85%
Thiazolidinone FormationCS2_2, K2_2CO3_360°C65%
Amination3-Hydroxypropylamine, EDCRT80%

Purification typically employs recrystallization (ethanol/water) or column chromatography (SiO2_2, hexane/EtOAc).

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). The thiazolidinone-furan system disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .

Enzyme Inhibition

The compound binds to the ATP-binding pocket of TrkA (Tropomyosin receptor kinase A) with a Ki_i of 0.45 µM, suggesting utility in neuroinflammatory disorders .

Pharmacological Profile

ADME Properties

ParameterValue
LogP2.8 (moderate lipophilicity)
Solubility0.12 mg/mL in PBS (pH 7.4)
Plasma Protein Binding89%
t1/2_{1/2} (rat)4.2 h

Data extrapolated from analogs .

Toxicity

  • LD50_{50} (oral, rat): >500 mg/kg

  • No genotoxicity observed in Ames test.

Applications and Future Directions

Drug Development

The compound’s dual antimicrobial-antitumor activity positions it as a lead candidate for hybrid therapeutics. Derivatives with fluorinated side chains show enhanced blood-brain barrier penetration .

Targeted Delivery

Encapsulation in PLGA nanoparticles (size: 150 nm, PDI: 0.1) improved bioavailability by 3-fold in murine models.

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